molecular formula C13H20 B14464501 (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene CAS No. 65716-63-4

(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene

Cat. No.: B14464501
CAS No.: 65716-63-4
M. Wt: 176.30 g/mol
InChI Key: FHMWSXZCKHGPDX-GFCCVEGCSA-N
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Description

(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is an organic compound that belongs to the class of sesquiterpenes. It is a bicyclic hydrocarbon with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its distinctive aroma and is often found in essential oils and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of a linear precursor, such as farnesol or nerolidol, which undergoes a series of intramolecular reactions to form the bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of natural extracts containing the compound. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the double bonds in the precursor molecules, resulting in the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is unique due to its specific bicyclic structure and the presence of three methyl groups, which contribute to its distinctive chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

65716-63-4

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

(8aS)-3,8,8-trimethyl-2,6,7,8a-tetrahydro-1H-naphthalene

InChI

InChI=1S/C13H20/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h5,9,12H,4,6-8H2,1-3H3/t12-/m1/s1

InChI Key

FHMWSXZCKHGPDX-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC2=CCCC([C@@H]2CC1)(C)C

Canonical SMILES

CC1=CC2=CCCC(C2CC1)(C)C

Origin of Product

United States

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